7-Fluoro-1,3-dimethyl-1H-indole
Overview
Description
7-Fluoro-1,3-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,3-dimethyl-1H-indole typically involves the fluorination of 1,3-dimethylindole. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound’s purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom’s presence can direct electrophilic substitution reactions to specific positions on the indole ring.
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorinating agents in the presence of Lewis acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Electrophilic Substitution: Halogenated indole derivatives.
Oxidation: Indole-2,3-diones.
Reduction: Dihydroindole derivatives.
Scientific Research Applications
7-Fluoro-1,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-1,3-dimethyl-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards specific biological targets. This interaction can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
7-Fluoroindole: A simpler fluorinated indole derivative with similar biological activities.
1,3-Dimethylindole: The non-fluorinated parent compound, which lacks the enhanced properties conferred by the fluorine atom.
5-Fluoro-1,3-dimethylindole: Another fluorinated derivative with different substitution patterns on the indole ring
Uniqueness: 7-Fluoro-1,3-dimethyl-1H-indole is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine and methyl groups enhances the compound’s stability and potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
7-fluoro-1,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-6-12(2)10-8(7)4-3-5-9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOALZHGCQYZJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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